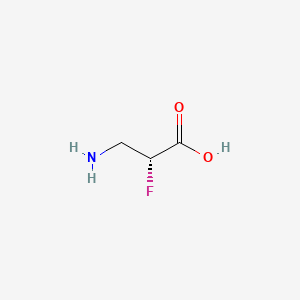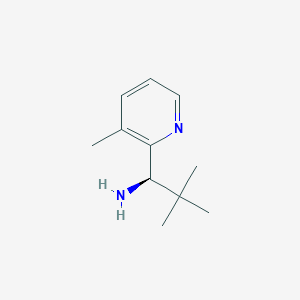
(1R)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine is a chemical compound with a molecular formula of C10H16N2. It is a derivative of pyridine, a nitrogen-containing heterocycle that is widely used in various chemical and pharmaceutical applications. This compound is known for its unique structural features, which include a pyridine ring substituted with a methyl group and a propylamine side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with a suitable amine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkyl halides, aryl halides, and other electrophiles.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
(1R)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1R)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A simpler nitrogen-containing heterocycle with similar chemical properties.
Piperidine: A reduced form of pyridine with a saturated ring structure.
Pyrrolidine: Another nitrogen-containing heterocycle with a five-membered ring.
Uniqueness
(1R)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine is unique due to its specific substitution pattern on the pyridine ring and the presence of a propylamine side chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
(1R)-2,2-dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C11H18N2/c1-8-6-5-7-13-9(8)10(12)11(2,3)4/h5-7,10H,12H2,1-4H3/t10-/m0/s1 |
Clé InChI |
YYCWWTRKRRLKER-JTQLQIEISA-N |
SMILES isomérique |
CC1=C(N=CC=C1)[C@@H](C(C)(C)C)N |
SMILES canonique |
CC1=C(N=CC=C1)C(C(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055959.png)
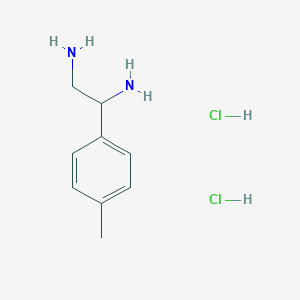
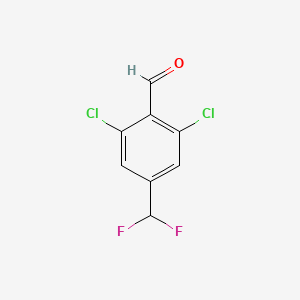
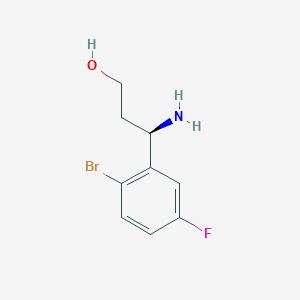
![Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B13055974.png)

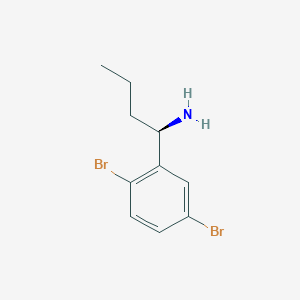
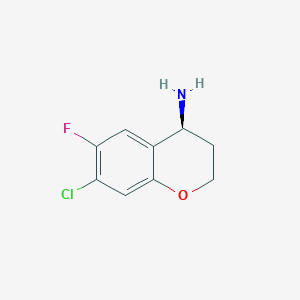
![1-Amino-1-[4-(trifluoromethyl)phenyl]acetone](/img/structure/B13055992.png)
![1'-(4-nitrophenyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine];hydrochloride](/img/structure/B13056001.png)
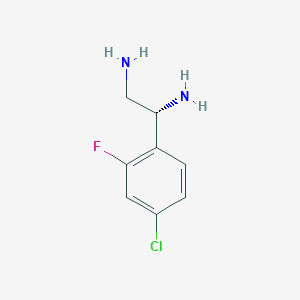
![3-ethyl-5-[(Z)-(4-hydroxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B13056021.png)
